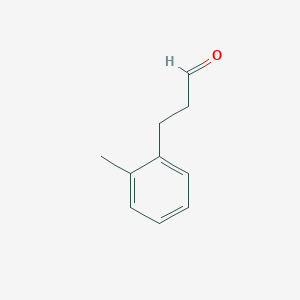

3-(2-Methylphenyl)propanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,8H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHMXRXLWPQFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569870 | |

| Record name | 3-(2-Methylphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19564-40-0 | |

| Record name | 3-(2-Methylphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Methylphenyl)propanal: Structure, Properties, Synthesis, and Applications

Executive Summary: 3-(2-Methylphenyl)propanal, also known as 3-(o-tolyl)propionaldehyde, is an aromatic aldehyde with a unique structural arrangement that dictates its chemical behavior and potential applications. As an ortho-substituted phenylpropanal, it possesses distinct steric and electronic characteristics compared to its meta and para isomers. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical structure, physicochemical properties, predicted spectroscopic profile, and plausible synthetic routes. Furthermore, it explores its utility as a versatile chemical intermediate in the fragrance industry and as a potential scaffold in medicinal chemistry, while also outlining essential safety and handling protocols.

Chemical Identity and Structure

Nomenclature and Identifiers

A clear identification of this compound is critical for regulatory compliance, procurement, and accurate scientific communication. The key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(2-Methylphenyl)propionaldehyde, 3-o-tolyl-propionaldehyde, Benzenepropanal, 2-methyl- | [2] |

| CAS Number | 19564-40-0 | [2][3] |

| Molecular Formula | C₁₀H₁₂O | [2] |

| Molecular Weight | 148.20 g/mol | [2][3] |

| InChI | 1S/C10H12O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,8H,4,7H2,1H3 | [3] |

| InChIKey | CIHMXRXLWPQFTH-UHFFFAOYSA-N | [3] |

Molecular Structure

The structure consists of a propanal group attached to the benzene ring at position 1, with a methyl group at the adjacent position 2 (ortho). This substitution pattern creates steric hindrance around the linkage point, which can influence the molecule's reactivity and conformational preferences.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and application design.

Physical Properties

This compound exists as a colorless oil under standard conditions.[3] Its estimated properties suggest a relatively low volatility and poor water solubility, which are typical for aromatic aldehydes of this molecular weight.

| Property | Value | Source |

| Physical Form | Colorless Oil | [3] |

| Density | 0.998 g/cm³ | [2] |

| Boiling Point | 228.81 °C (estimate) | [2] |

| Flash Point | 101.6 °C | [2] |

| Vapor Pressure | 0.077 mmHg at 25°C | [2] |

| Refractive Index | 1.5220 (estimate) | [2] |

| XLogP3 | 2.1265 | [2] |

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the aldehyde functional group.

-

Oxidation: The aldehyde is susceptible to oxidation to form 3-(2-methylphenyl)propanoic acid. This can occur upon exposure to air, especially over prolonged periods, or with common oxidizing agents.

-

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, 3-(2-methylphenyl)propan-1-ol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The electrophilic carbonyl carbon is a site for nucleophilic attack, enabling reactions such as acetal formation, cyanohydrin formation, and the Wittig reaction.

-

Stability and Storage: Like many aldehydes, it may be sensitive to air and light. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.

Predicted Spectroscopic Profile

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 148 , corresponding to the molecular weight [C₁₀H₁₂O]⁺. Key fragmentation patterns would likely include:

-

A fragment at m/z = 105 , resulting from a benzylic cleavage and loss of a C₃H₅O radical.

-

A prominent peak at m/z = 91 , corresponding to the stable tropylium ion, formed after rearrangement.

-

A peak resulting from McLafferty rearrangement, if sterically feasible.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected around 1725-1740 cm⁻¹ , characteristic of an aliphatic aldehyde carbonyl group.

-

Aldehydic C-H Stretch: Two distinct, medium-intensity bands are predicted near 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of both is highly indicative of an aldehyde.

-

Aromatic C=C Stretch: Medium-intensity peaks will appear in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ will correspond to the C-H bonds of the methyl and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.

-

Aldehyde Proton (-CHO): A triplet around δ 9.8 ppm (J ≈ 1.5 Hz), deshielded by the electronegative oxygen. The triplet splitting is due to coupling with the adjacent CH₂ group.

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.1-7.3 ppm , integrating to 4 protons. The ortho-substitution pattern breaks the symmetry, leading to distinct signals.

-

Benzylic Protons (Ar-CH₂-): A triplet around δ 2.9 ppm (J ≈ 7.5 Hz), integrating to 2 protons.

-

Methylene Protons (-CH₂-CHO): A triplet of doublets (dt) around δ 2.7 ppm , integrating to 2 protons, coupled to both the benzylic CH₂ and the aldehyde proton.

-

Methyl Protons (Ar-CH₃): A sharp singlet around δ 2.3 ppm , integrating to 3 protons.

¹³C NMR: The carbon spectrum will confirm the carbon skeleton.

-

Carbonyl Carbon (-CHO): A signal far downfield, around δ 200-202 ppm .

-

Aromatic Carbons: Multiple signals between δ 125-142 ppm . The carbon bearing the methyl group and the one bearing the propyl chain will be distinct from the others.

-

Aliphatic Carbons: Signals for the benzylic CH₂, the adjacent CH₂, and the methyl carbon are expected around δ 45 ppm , δ 28 ppm , and δ 19 ppm , respectively.

Synthesis and Manufacturing

While various routes can be envisioned, the most straightforward and reliable laboratory-scale synthesis involves the oxidation of the corresponding alcohol. For industrial production, hydroformylation presents a more direct pathway.

Recommended Laboratory-Scale Synthesis: Oxidation of 3-(2-Methylphenyl)propan-1-ol

This method offers high yields and excellent control, preventing over-oxidation to the carboxylic acid by using a mild oxidizing agent. Pyridinium chlorochromate (PCC) is an ideal choice for this transformation.

Experimental Protocol:

-

Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of 3-(2-methylphenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion. The mixture will turn into a dark brown slurry.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.

-

Isolation: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude aldehyde.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Causality: The choice of PCC is deliberate; it is a mild oxidant that reliably converts primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, which can be a problem with stronger oxidants like potassium permanganate or chromic acid. DCM is used as an inert solvent that effectively solubilizes the starting material.

Industrial Manufacturing Considerations

On an industrial scale, hydroformylation (also known as the oxo process) of 2-vinyltoluene (2-methylstyrene) would be a more atom-economical route.[4][5] This process involves reacting the alkene with synthesis gas (a mixture of CO and H₂) in the presence of a transition metal catalyst, typically based on rhodium or cobalt.[4] A key challenge in the hydroformylation of styrenes is controlling regioselectivity to favor the linear aldehyde (the desired product) over the branched isomer.[2] Catalyst and ligand design, along with control of pressure and temperature, are critical to achieving high selectivity for the linear this compound.[2]

Applications in Research and Development

The unique structure of this compound makes it a valuable molecule for several fields.

Role in Fragrance and Flavor Chemistry

Aromatic aldehydes are foundational in the fragrance industry. While specific data on this isomer is limited, related compounds like 3-(4-isopropylphenyl)-2-methylpropanal (Cyclamen Aldehyde) are known for their strong floral scents. It is highly probable that this compound possesses a distinct olfactory profile, likely with floral, green, or aldehydic notes, making it a target for discovery and formulation of novel fragrances.

Utility as a Synthetic Intermediate

The aldehyde functionality is a gateway to numerous other chemical classes, making this compound a versatile building block in organic synthesis.

Relevance in Drug Discovery

Aromatic scaffolds are ubiquitous in pharmaceuticals. Prodrug strategies often leverage aldehyde or alcohol functionalities to improve the physicochemical or pharmacokinetic properties of a drug candidate. This molecule can serve as a starting point for the synthesis of more complex structures, where the tolyl group provides a lipophilic anchor and the three-carbon chain acts as a flexible linker for attaching other pharmacophores. While no direct biological activity has been reported, similar structures have been investigated for a range of properties, suggesting this scaffold is of interest for library synthesis in lead discovery programs.

Safety, Handling, and Toxicology

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols. The safety profile is inferred from data on similar aldehydes.

-

Hazard Identification: Assumed to be a skin, eye, and respiratory irritant. May cause sensitization upon repeated skin contact. Harmful if swallowed or inhaled in large quantities. The material is combustible but has a high flash point.

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed and consider storing under an inert atmosphere.

-

Toxicology: No specific toxicological data is available for this compound. Its properties have not been thoroughly investigated. Treat as a potentially hazardous substance.

References

-

Wikipedia. (n.d.). Hydroformylation. Available at: [Link]

-

Li, Z., et al. (n.d.). Copper-catalyzed hydroformylation and hydroxymethylation of styrenes. National Center for Biotechnology Information (PMC). Available at: [Link]

-

LookChem. (n.d.). 3-P-TOLYL-PROPAN-1-OL. Available at: [Link]

-

Chemistry LibreTexts. (2023, May 3). 14.3.2: Hydroformylation. Available at: [Link]

-

Arena, C. G. (2023, October 1). Regioselectivity Inversion in Hydroformylation of Aryl Alkenes with a Diphosphoramidite-rhodium Catalyst. Current Organic Chemistry, 27(19), 1711-1716. Available at: [Link]

- Google Patents. (n.d.). WO2020094403A1 - Process for the synthesis of lactams.

- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

-

ResearchGate. (n.d.). Synthesis of 2-chromanol by hydroformylation of 2-hydroxystyrene derivatives. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(o-Tolyl)propanal: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(o-Tolyl)propanal, a valuable aldehyde intermediate, finds utility in the synthesis of various organic molecules, including pharmaceuticals and fragrances. Its structure, featuring a propanal chain attached to an ortho-substituted toluene ring, presents unique synthetic challenges and opportunities. This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(o-tolyl)propanal, delving into the underlying reaction mechanisms, experimental considerations, and comparative analysis of each route. As a senior application scientist, this document is designed to offer not only theoretical knowledge but also practical insights to aid in the successful synthesis of this important compound.

Strategic Approaches to the Synthesis of 3-(o-Tolyl)propanal

The synthesis of 3-(o-tolyl)propanal can be approached through three principal strategies, each with its own set of advantages and limitations:

-

Hydroformylation of o-Methylstyrene: This atom-economical approach directly introduces the formyl group and a hydrogen atom across the double bond of o-methylstyrene.

-

Oxidation of 3-(o-Tolyl)propan-1-ol: A reliable method that involves the selective oxidation of the corresponding primary alcohol.

-

Reduction of 3-(o-Tolyl)propanoic Acid Derivatives: This pathway entails the partial reduction of a carboxylic acid or its more reactive derivatives, such as an ester or acyl chloride.

This guide will explore each of these pathways in detail, providing mechanistic insights and practical experimental protocols.

Pathway 1: Hydroformylation of o-Methylstyrene

Hydroformylation, also known as the oxo process, is a powerful one-step reaction for the synthesis of aldehydes from alkenes.[1] In the context of 3-(o-tolyl)propanal synthesis, this involves the reaction of o-methylstyrene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically rhodium-based.[2][3]

Mechanism of Rhodium-Catalyzed Hydroformylation

The catalytic cycle of rhodium-catalyzed hydroformylation is a well-studied process involving several key steps. The generally accepted mechanism for the formation of the linear aldehyde (the desired product in this case) is depicted below:

Figure 1: Catalytic cycle of rhodium-catalyzed hydroformylation.

A critical aspect of the hydroformylation of vinylarenes like o-methylstyrene is regioselectivity . The reaction can yield both the linear product (3-(o-tolyl)propanal) and the branched product (2-methyl-2-(o-tolyl)ethanal). The choice of ligands on the rhodium catalyst plays a crucial role in directing the selectivity. Bulky phosphine or phosphite ligands generally favor the formation of the linear isomer due to steric hindrance.[3]

Experimental Protocol: Synthesis of o-Methylstyrene via Wittig Reaction

The starting material, o-methylstyrene, can be conveniently synthesized from o-tolualdehyde using the Wittig reaction.[4]

Step 1: Preparation of the Wittig Reagent

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 equivalents) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by a color change to deep yellow or orange.[5]

Step 2: Wittig Reaction

-

Cool the freshly prepared ylide solution to 0 °C.

-

Slowly add a solution of o-tolualdehyde (1.0 equivalent) in anhydrous THF.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude o-methylstyrene by vacuum distillation.

Experimental Protocol: Hydroformylation of o-Methylstyrene

-

In a high-pressure autoclave, charge the rhodium catalyst precursor (e.g., [Rh(acac)(CO)₂]) and the desired phosphine or phosphite ligand in a suitable solvent such as toluene.

-

Add o-methylstyrene to the autoclave.

-

Seal the autoclave and purge several times with synthesis gas (CO/H₂).

-

Pressurize the reactor to the desired pressure (e.g., 20-50 bar) with a 1:1 mixture of CO and H₂.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by gas chromatography (GC).

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

-

The product, 3-(o-tolyl)propanal, can be isolated and purified by vacuum distillation.

| Parameter | Typical Range | Rationale |

| Catalyst | [Rh(acac)(CO)₂], [Rh(CO)₂Cl]₂ | Readily available and effective catalyst precursors. |

| Ligand | Triphenylphosphine, bulky phosphites | Influences regioselectivity towards the linear product. |

| Solvent | Toluene, THF | Inert solvents that solubilize the catalyst and reactants. |

| **Pressure (CO/H₂) ** | 20 - 100 bar | Higher pressure generally increases the reaction rate. |

| Temperature | 80 - 120 °C | Balances reaction rate and catalyst stability. |

| Yield | 70-90% | Varies with specific conditions and catalyst system. |

| Regioselectivity (l:b) | >10:1 (with appropriate ligands) | Crucial for obtaining the desired linear aldehyde. |

Pathway 2: Oxidation of 3-(o-Tolyl)propan-1-ol

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For the synthesis of 3-(o-tolyl)propanal, this requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Two highly effective methods for this transformation are the Swern oxidation and the Dess-Martin oxidation.

Synthesis of the Precursor: 3-(o-Tolyl)propan-1-ol

The required starting material, 3-(o-tolyl)propan-1-ol, can be synthesized via the reaction of an o-tolyl Grignard reagent with ethylene oxide.[6][7]

Figure 2: Synthesis of 3-(o-tolyl)propan-1-ol via Grignard reaction.

Mechanism of Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride at low temperatures. A hindered base, typically triethylamine, is then used to promote the elimination reaction.[8][9]

The key steps involve the formation of a reactive electrophilic sulfur species, reaction with the alcohol to form an alkoxysulfonium salt, and subsequent deprotonation and intramolecular elimination to yield the aldehyde.[10][11]

Experimental Protocol: Swern Oxidation of 3-(o-Tolyl)propan-1-ol

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of DMSO (2.2 equivalents) in DCM, maintaining the temperature below -60 °C.

-

After stirring for 15 minutes, slowly add a solution of 3-(o-tolyl)propan-1-ol (1.0 equivalent) in DCM.

-

Stir the mixture for 30-60 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise, and continue stirring for 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 3-(o-tolyl)propanal by vacuum distillation.[12]

Mechanism of Dess-Martin Oxidation

The Dess-Martin oxidation employs the Dess-Martin periodinane (DMP), a hypervalent iodine compound, as a mild and selective oxidizing agent.[13] The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the periodinane, followed by an intramolecular proton transfer and fragmentation to give the aldehyde.[14]

Experimental Protocol: Dess-Martin Oxidation of 3-(o-Tolyl)propan-1-ol

-

In a flask equipped with a magnetic stirrer, dissolve 3-(o-tolyl)propan-1-ol (1.0 equivalent) in anhydrous DCM.

-

Add Dess-Martin periodinane (1.1 equivalents) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated solution of sodium bicarbonate containing sodium thiosulfate to quench the excess DMP and reduce the iodinane byproduct.

-

Stir vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 3-(o-tolyl)propanal by vacuum distillation.

| Parameter | Swern Oxidation | Dess-Martin Oxidation |

| Oxidizing Agent | DMSO/Oxalyl Chloride | Dess-Martin Periodinane (DMP) |

| Temperature | -78 °C to room temperature | Room temperature |

| Byproducts | Dimethyl sulfide (malodorous) | Iodinane (solid, easily removed) |

| Advantages | Inexpensive reagents, high yields | Mild conditions, simple workup |

| Disadvantages | Requires low temperatures, foul-smelling byproduct | DMP is expensive and potentially explosive |

| Typical Yield | >90% | >90% |

Pathway 3: Reduction of 3-(o-Tolyl)propanoic Acid Derivatives

This pathway involves the synthesis of 3-(o-tolyl)propanoic acid or its derivatives, followed by a selective reduction to the aldehyde. Direct reduction of the carboxylic acid to the aldehyde is challenging, so it is often converted to a more reactive derivative like an ester or an acyl chloride.

Synthesis of the Precursor: 3-(o-Tolyl)propanoic Acid

3-(o-Tolyl)propanoic acid can be prepared from o-tolylacetonitrile through hydrolysis.

Step 1: Synthesis of o-Tolylacetonitrile

o-Tolylacetonitrile can be synthesized from o-methylbenzyl chloride or bromide via nucleophilic substitution with sodium or potassium cyanide.

Step 2: Hydrolysis of o-Tolylacetonitrile

-

In a round-bottom flask, combine o-tolylacetonitrile and an excess of an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Heat the mixture under reflux for several hours.

-

After cooling, if acidic hydrolysis was used, neutralize the solution with a base. If basic hydrolysis was used, acidify the solution to precipitate the carboxylic acid.

-

Collect the solid 3-(o-tolyl)propanoic acid by filtration, wash with cold water, and dry.

Reduction of a 3-(o-Tolyl)propanoic Acid Derivative

Method A: DIBAL-H Reduction of the Ester

Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent that can reduce esters to aldehydes at low temperatures.[15][16]

Step 1: Esterification of 3-(o-Tolyl)propanoic Acid

-

In a round-bottom flask, dissolve 3-(o-tolyl)propanoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture under reflux for several hours.

-

After cooling, neutralize the excess acid and extract the methyl 3-(o-tolyl)propanoate. Purify by distillation.

Step 2: DIBAL-H Reduction

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve methyl 3-(o-tolyl)propanoate (1.0 equivalent) in anhydrous toluene or DCM.

-

Cool the solution to -78 °C.

-

Slowly add a solution of DIBAL-H (1.1 equivalents) in toluene, maintaining the temperature below -70 °C.[17][18]

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir until two clear layers form.

-

Separate the layers, extract the aqueous layer with an organic solvent, and combine the organic layers.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 3-(o-tolyl)propanal. Purify by vacuum distillation.[19]

Method B: Rosenmund Reduction of the Acyl Chloride

The Rosenmund reduction is a catalytic hydrogenation of an acyl chloride to an aldehyde using a poisoned palladium catalyst.[20][21]

Step 1: Formation of the Acyl Chloride

-

In a flask, combine 3-(o-tolyl)propanoic acid and thionyl chloride (SOCl₂) or oxalyl chloride.[20]

-

Gently heat the mixture under reflux until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation to obtain the crude 3-(o-tolyl)propionyl chloride.

Step 2: Rosenmund Reduction

-

In a hydrogenation apparatus, dissolve the 3-(o-tolyl)propionyl chloride in an inert solvent like toluene.

-

Add the Rosenmund catalyst (palladium on barium sulfate, poisoned with quinoline-sulfur).[22]

-

Bubble hydrogen gas through the stirred solution at a controlled temperature.

-

Monitor the reaction progress by GC.

-

Upon completion, filter off the catalyst and wash the filtrate with a dilute base to remove any HCl.

-

Dry the organic layer and concentrate to obtain 3-(o-tolyl)propanal.

| Parameter | DIBAL-H Reduction | Rosenmund Reduction |

| Starting Material | Ester | Acyl Chloride |

| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) | H₂ with poisoned Pd/BaSO₄ |

| Temperature | -78 °C | Room temperature to elevated |

| Advantages | High yields, good functional group tolerance | Catalytic, avoids stoichiometric metal hydrides |

| Disadvantages | Requires cryogenic temperatures, pyrophoric reagent | Catalyst preparation and poisoning can be sensitive |

| Typical Yield | 80-95% | 70-90% |

Conclusion

The synthesis of 3-(o-tolyl)propanal can be successfully achieved through several distinct pathways, each with its own merits. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific equipment and expertise available in the laboratory.

-

Hydroformylation offers an elegant and atom-economical approach, particularly for large-scale industrial synthesis, provided that the regioselectivity can be effectively controlled.

-

Oxidation of the corresponding alcohol is a highly reliable and versatile laboratory-scale method, with both Swern and Dess-Martin oxidations providing excellent yields under mild conditions. The choice between them often comes down to a trade-off between the operational complexity of the Swern protocol and the cost and safety considerations of the Dess-Martin reagent.

-

Reduction of a carboxylic acid derivative provides another viable route. DIBAL-H reduction of the ester is a common and effective laboratory method, while the Rosenmund reduction offers a classic catalytic alternative.

By understanding the mechanisms and experimental nuances of each of these pathways, researchers and drug development professionals can make informed decisions to efficiently and effectively synthesize 3-(o-tolyl)propanal for their specific applications.

References

-

ACS Publications. (n.d.). Highly Regioselective Hydroformylation of Styrene and Its Derivatives Catalyzed by Rh Complex with Tetraphosphorus Ligands. Organic Letters. Retrieved from [Link]

-

Grokipedia. (n.d.). Rosenmund reduction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

-

Michigan State University. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Rosenmund reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

-

YouTube. (2020). DIBAl-H reducing agent || mechanism || solved problems. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

-

BYJU'S. (n.d.). Rosenmund Reduction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

-

Agett, A. H. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic study of the hydroformylation of styrene catalyzed by the rhodium/BDPP system. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

MDPI. (n.d.). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Retrieved from [Link]

-

Juniper Publishers. (2023). The Use of Rosenmund Reduction in Organic Synthesis. Retrieved from [Link]

-

RWTH Publications. (2022). Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Am. Retrieved from [Link]

-

Allen. (n.d.). Ethylene oxide when treated with Grignared reagent yeild. Retrieved from [Link]

-

Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

- Google Patents. (n.d.). US20050283020A1 - Process for the preparation of 2-aryl propionic acids.

-

ResearchGate. (n.d.). Highly active rhodium/phosphorus catalytic system for the hydroformylation of α-methylstyrene. Retrieved from [Link]

-

RSC Publishing. (n.d.). Hydroformylation of alkenes by use of rhodium complex catalysts. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Dess-Martin oxidation in total synthesis of natural products. Retrieved from [Link]

- Google Patents. (n.d.). JP2005529148A - Chemical process.

-

PubChem. (n.d.). 3-(P-Tolyl)Propionic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]

- 7. JP2005529148A - Chemical process - Google Patents [patents.google.com]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Swern Oxidation [organic-chemistry.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 15. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. youtube.com [youtube.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 21. byjus.com [byjus.com]

- 22. grokipedia.com [grokipedia.com]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 3-(2-Methylphenyl)propanal

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data expected for 3-(2-Methylphenyl)propanal, a key aromatic aldehyde of interest to researchers, scientists, and professionals in drug development and fragrance chemistry. In the absence of readily available experimental spectra for this specific ortho-isomer, this document leverages foundational spectroscopic principles and comparative data from analogous structures to predict and interpret its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) characteristics. By elucidating the causal relationships between molecular structure and spectral output, this guide establishes a robust framework for the identification and characterization of this compound, ensuring a high degree of scientific integrity and trustworthiness in its analysis. Detailed experimental protocols and visual aids are provided to facilitate practical application and a deeper understanding of the underlying scientific principles.

Introduction: The Significance of Spectroscopic Characterization

This compound is an aromatic aldehyde whose structural nuances can significantly influence its chemical reactivity, biological activity, and sensory properties. As with its isomers, it holds potential as a building block in organic synthesis and may appear as a critical impurity in the manufacturing of pharmaceutical compounds. Accurate and unambiguous structural confirmation is therefore paramount. Spectroscopic techniques provide a non-destructive window into the molecular framework, offering a fingerprint unique to the compound's constitution. This guide will systematically deconstruct the predicted spectroscopic signature of this compound, providing the rationale behind the expected data and the experimental methodologies to acquire them.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to be rich with information, clearly indicating the presence of its defining aldehyde and substituted aromatic ring moieties.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A standard and effective method for obtaining the IR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: A single drop of the neat liquid is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument Setup: The plates are mounted in the sample holder of an FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000 to 600 cm⁻¹. A background spectrum of the clean plates is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Predicted IR Spectrum and Interpretation

The predicted key absorption bands for this compound are summarized in the table below, followed by a detailed interpretation.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |

| Aldehyde C-H Stretch | ~2830 and ~2720 | Medium, Weak | Characteristic doublet for aldehydes, often appearing as a shoulder on the alkyl C-H stretch.[1][2][3] |

| Aromatic C-H Stretch | ~3100-3000 | Medium to Weak | Indicates sp² C-H bonds of the benzene ring.[4] |

| Alkyl C-H Stretch | ~2960-2850 | Strong | Indicates sp³ C-H bonds of the propyl chain and methyl group.[5] |

| Carbonyl (C=O) Stretch | ~1725 | Strong, Sharp | Diagnostic for a saturated aliphatic aldehyde.[1][5] |

| Aromatic C=C Stretch | ~1600 and ~1475 | Medium | Characteristic in-ring vibrations of the benzene ring.[4][6] |

| Aromatic C-H Out-of-Plane Bending | ~770-730 | Strong | Indicative of ortho-disubstitution on the benzene ring.[7] |

Interpretation of Key Features:

-

Aldehyde Group: The most definitive evidence for the aldehyde functionality comes from two sets of peaks. A strong, sharp absorption around 1725 cm⁻¹ is expected for the C=O stretch of a saturated aldehyde.[1][5] Conjugation with a double bond or aromatic ring would lower this frequency, but in this compound, the carbonyl group is insulated from the ring by a methylene group.[8] Additionally, the aldehydic C-H stretch will manifest as a characteristic doublet around 2830 cm⁻¹ and 2720 cm⁻¹. The latter is particularly diagnostic as few other absorptions appear in this region.[1][2] This doublet arises from a Fermi resonance between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[3]

-

Aromatic Ring and Substitution Pattern: The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and a pair of C=C in-ring stretching bands around 1600 cm⁻¹ and 1475 cm⁻¹.[4][6] Crucially, the substitution pattern can be inferred from the strong out-of-plane (oop) C-H bending vibrations in the fingerprint region. For an ortho-disubstituted benzene ring, a strong absorption is expected in the range of 770-730 cm⁻¹.[7]

-

Alkyl Moieties: The sp³ C-H stretching vibrations of the propyl chain and the methyl group will produce strong absorptions in the 2960-2850 cm⁻¹ region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer (typically operating at 300 or 400 MHz for ¹H).

-

Data Acquisition: For ¹H NMR, the spectrum is acquired over a range of 0-10 ppm. For ¹³C NMR, a wider spectral width of 0-220 ppm is used. Standard pulse sequences are employed for both nuclei.

Predicted ¹H NMR Spectrum and Interpretation

The predicted chemical shifts (δ), multiplicities, and integration values for the protons of this compound are presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Partner(s) |

| Aldehyde H (CHO) | ~9.8 | Triplet (t) | 1H | CH₂CHO |

| Aromatic H's (Ar-H) | ~7.2-7.0 | Multiplet (m) | 4H | Aromatic H's |

| Benzylic H's (Ar-CH₂) | ~2.9 | Triplet (t) | 2H | CH₂CHO |

| Methylene H's (CH₂CHO) | ~2.8 | Triplet of triplets (tt) | 2H | Ar-CH₂, CHO |

| Methyl H's (Ar-CH₃) | ~2.3 | Singlet (s) | 3H | None |

Interpretation of Key Features:

-

Aldehyde Proton: A highly deshielded proton appearing as a triplet around 9.8 ppm is a clear indicator of the aldehyde group.[2] Its triplet multiplicity arises from coupling to the adjacent two protons of the CH₂CHO group.

-

Aromatic Protons: The four protons on the ortho-disubstituted aromatic ring will be in different chemical environments and will couple with each other, resulting in a complex multiplet in the typical aromatic region of ~7.2-7.0 ppm.[9]

-

Alkyl Protons:

-

The benzylic protons (Ar-CH₂) are expected around 2.9 ppm as a triplet, due to coupling with the adjacent CH₂CHO protons.

-

The methylene protons adjacent to the carbonyl group (CH₂CHO) are predicted to be around 2.8 ppm. They will be split into a triplet by the benzylic protons and further into a triplet by the aldehyde proton, resulting in a triplet of triplets.

-

The methyl protons on the aromatic ring (Ar-CH₃) are not coupled to any other protons and will therefore appear as a sharp singlet around 2.3 ppm.

-

Predicted ¹³C NMR Spectrum and Interpretation

The predicted chemical shifts for the carbon atoms of this compound are summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Significance |

| Aldehyde C (CHO) | ~202 | Highly deshielded carbonyl carbon.[10] |

| Aromatic C (quaternary, C-Ar) | ~138, ~136 | Quaternary carbons of the aromatic ring. |

| Aromatic C (CH) | ~130, ~128, ~126, ~125 | Tertiary carbons of the aromatic ring. |

| Methylene C (CH₂CHO) | ~45 | Methylene carbon adjacent to the carbonyl. |

| Benzylic C (Ar-CH₂) | ~28 | Benzylic carbon. |

| Methyl C (Ar-CH₃) | ~19 | Methyl carbon on the aromatic ring. |

Interpretation of Key Features:

The ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 inequivalent carbon atoms in the molecule.

-

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing at a characteristic chemical shift of around 202 ppm.[10]

-

Aromatic Carbons: The six aromatic carbons will appear in the range of ~125-138 ppm. The two quaternary carbons (one bearing the propyl chain and one bearing the methyl group) will generally have different intensities compared to the four protonated aromatic carbons.

-

Alkyl Carbons: The three sp³ hybridized carbons of the propyl chain and the methyl group will appear in the upfield region of the spectrum (~19-45 ppm).

Mass Spectrometry: Deciphering the Molecular Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph.

-

Separation: The compound travels through a capillary column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (Electron Ionization, EI). This forms a positively charged molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Pathways

The molecular weight of this compound is 148.20 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 148. The fragmentation pattern will be dictated by the stability of the resulting carbocations.

| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 148 | Moderate | [C₁₀H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 119 | Moderate | [C₉H₁₁]⁺ | Loss of the formyl radical (•CHO) via alpha-cleavage. |

| 105 | High (Base Peak) | [C₈H₉]⁺ | Formation of the stable methyltropylium ion.[11] |

| 91 | Moderate | [C₇H₇]⁺ | Tropylium ion from rearrangement and loss of ethylene. |

| 29 | Moderate | [CHO]⁺ | Formyl cation. |

Interpretation of Key Fragmentation Pathways:

A key fragmentation pathway for alkylbenzenes is the formation of the highly stable tropylium ion or its substituted analogues.[11]

-

Formation of the Methyltropylium Ion (m/z 105): The most prominent peak (base peak) in the spectrum is predicted to be at m/z 105. This corresponds to the [C₈H₉]⁺ ion, the stable methyltropylium ion, formed through benzylic cleavage and rearrangement. This is a characteristic fragmentation for compounds containing a methyl-substituted benzene ring with a side chain.

-

Alpha-Cleavage (m/z 119): Cleavage of the bond between the carbonyl group and the adjacent methylene group (alpha-cleavage) will result in the loss of a formyl radical (•CHO), leading to a fragment at m/z 119.

-

McLafferty Rearrangement: A McLafferty rearrangement is also possible, which would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage to produce a neutral enol and a charged alkene.

The following diagram illustrates the primary predicted fragmentation pathways.

Caption: Predicted major fragmentation pathways for this compound.

Conclusion: A Cohesive Spectroscopic Portrait

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Oregon State University Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. University of Calgary Chemistry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR?. Retrieved from [Link]

-

JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Journal of Visualized Experiments. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095–8105.

-

ResearchGate. (n.d.). Mass spectral fragmentation pathway of phenylpropanoids. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Is An Overtone In IR Spectroscopy?. YouTube. Retrieved from [Link]

-

Human Metabolome Database. (2023). (±)-2-Methyl-3-(2-methylphenyl)propanal (HMDB0040245). Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Isobutyl-2-methylphenyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum diagram of propanal. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. Rice University. Retrieved from [Link]

-

PubChem. (n.d.). 3-(p-Methylphenyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical characteristics of 3-(o-tolyl)propanal

An In-Depth Technical Guide to 3-(o-Tolyl)propanal: Physicochemical Characteristics, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(o-tolyl)propanal (CAS No. 19564-40-0), a key aromatic aldehyde intermediate. The document is structured to serve researchers, scientists, and professionals in drug development by detailing its fundamental physical and chemical properties, analytical characterization, synthesis, and safety considerations. By integrating established data with practical insights, this guide aims to facilitate the effective utilization of this compound in complex organic synthesis and novel molecular design. We will explore the causality behind its reactivity, outline self-validating protocols for its characterization, and ground all claims in authoritative references.

Compound Identification and Nomenclature

3-(o-Tolyl)propanal is an organic compound featuring a propanal moiety attached to an ortho-substituted tolyl group. This structure imparts a unique combination of aliphatic and aromatic characteristics, making it a versatile building block in synthetic chemistry.

-

Systematic IUPAC Name : 3-(2-methylphenyl)propanal[1][]

-

Common Synonyms : 2-Methyl-benzenepropanal, 3-(o-Tolyl)propionaldehyde, 3-(2-Methylphenyl)propionaldehyde[1][3][4][5]

-

InChI Key : CIHMXRXLWPQFTH-UHFFFAOYSA-N[][3]

-

Canonical SMILES : CC1=CC=CC=C1CCC=O[][3]

Physicochemical Properties

The physical and chemical properties of 3-(o-tolyl)propanal are summarized in the table below. These characteristics are crucial for designing reaction conditions, purification procedures, and appropriate storage protocols.

| Property | Value | Source(s) |

| Molecular Weight | 148.20 g/mol | [3][6] |

| Appearance | Liquid (at standard conditions) | [7] |

| Density | 0.972 - 0.998 g/cm³ | [][4][6] |

| Boiling Point | 227.5 - 228.8 °C at 760 mmHg | [][4][6] |

| Flash Point | 101.6 °C | [6] |

| Refractive Index | ~1.522 | [4] |

| Topological Polar Surface Area | 17.1 Ų | [3] |

| Rotatable Bond Count | 3 | [3] |

Chemical Reactivity and Stability Profile

The reactivity of 3-(o-tolyl)propanal is governed by its two primary functional groups: the aldehyde and the ortho-substituted aromatic ring.

3.1. The Aldehyde Group: A Hub of Reactivity The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This is the most significant aspect of its chemical behavior.

-

Nucleophilic Addition : Like other aldehydes, it readily undergoes nucleophilic addition reactions. Common nucleophiles include Grignard reagents, organolithium compounds, and cyanide ions. These reactions are fundamental for carbon-carbon bond formation.

-

Oxidation : The aldehyde can be easily oxidized to the corresponding carboxylic acid, 3-(o-tolyl)propanoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction : Conversely, it can be reduced to the primary alcohol, 3-(o-tolyl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)[8].

-

Reductive Amination : It is an excellent substrate for reductive amination, reacting with ammonia or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form corresponding amines. This is a cornerstone reaction in medicinal chemistry for introducing nitrogen-containing moieties.

-

Wittig Reaction : It can react with phosphorus ylides in a Wittig reaction to form alkenes, providing a reliable method for converting the carbonyl group into a carbon-carbon double bond.

Compared to a simple aliphatic aldehyde like propanal, the steric hindrance from the ortho-tolyl group might slightly modulate the reaction rates at the carbonyl center. However, it is generally less reactive in nucleophilic additions than propanal due to the electron-donating effect of the aromatic ring, which slightly reduces the electrophilicity of the carbonyl carbon[9].

3.2. The Aromatic Ring: Site for Electrophilic Substitution The tolyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation). The existing methyl and propyl-aldehyde groups act as ortho-, para-directing activators, though the steric bulk will influence the regioselectivity of incoming electrophiles.

3.3. Stability and Storage Considerations Aldehydes are prone to oxidation upon exposure to air, which can lead to the formation of carboxylic acid impurities[10]. More critically, they can form explosive peroxides, especially if stored improperly over long periods[10][11].

-

Recommended Storage : To ensure chemical integrity, 3-(o-tolyl)propanal should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and well-ventilated place[10]. Refrigeration is often recommended for long-term storage.

Synthesis and Analytical Characterization

4.1. General Synthesis Pathway A common and reliable method for synthesizing 3-(o-tolyl)propanal is through the controlled oxidation of its corresponding primary alcohol, 3-(o-tolyl)propan-1-ol. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often employed in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation to the carboxylic acid.

Caption: A generalized workflow for the synthesis of 3-(o-tolyl)propanal.

4.2. Analytical Characterization Protocol Confirming the identity and purity of synthesized 3-(o-tolyl)propanal requires a multi-technique analytical approach.

Step-by-Step Protocol:

-

Infrared (IR) Spectroscopy :

-

Acquire an IR spectrum of a neat film of the sample.

-

Expected Peaks : Look for a strong C=O stretch around 1720-1740 cm⁻¹, two characteristic aldehydic C-H stretches around 2720 cm⁻¹ and 2820 cm⁻¹, and aromatic C=C stretches around 1600 cm⁻¹ and 1475 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve ~10-20 mg of the sample in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard[12].

-

¹H NMR :

-

An aldehyde proton (CHO) signal appearing as a triplet around δ 9.8 ppm.

-

Aromatic protons in the region of δ 7.0-7.3 ppm.

-

Two methylene groups (-CH₂-CH₂-) appearing as triplets or more complex multiplets between δ 2.5-3.0 ppm.

-

A methyl group (-CH₃) singlet on the aromatic ring around δ 2.3 ppm.

-

-

¹³C NMR :

-

An aldehyde carbonyl carbon signal around δ 200 ppm.

-

Aromatic carbons between δ 125-140 ppm.

-

Aliphatic carbons between δ 20-50 ppm.

-

-

-

Mass Spectrometry (MS) :

-

Obtain an electron ionization (EI) mass spectrum.

-

Expected Fragments : The molecular ion peak [M]⁺ should be observed at m/z = 148. Key fragmentation patterns would include the loss of the aldehyde group (-CHO) and benzylic cleavage.

-

Sources

- 1. 3-O-TOLYL-PROPIONALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 3-O-TOLYL-PROPIONALDEHYDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. molecularinfo.com [molecularinfo.com]

- 6. 3-o-Tolyl-propionaldehyde | C10H12 O - BuyersGuideChem [buyersguidechem.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. achmem.com [achmem.com]

- 9. quora.com [quora.com]

- 10. fishersci.com [fishersci.com]

- 11. Propanal | CH3CH2CHO | CID 527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Potential research applications of 3-(2-Methylphenyl)propanal

An In-depth Technical Guide to the Research Applications of 3-(2-Methylphenyl)propanal

This compound, a substituted aromatic aldehyde, currently represents a molecule of significant untapped potential. While its structural analogs have found extensive application within the fragrance industry, the specific properties and applications of the ortho-methylated isomer remain largely unexplored in publicly accessible literature. This guide serves as a foundational resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of its physicochemical characteristics, proposed synthetic routes, and a detailed roadmap for investigating its potential in two key areas: as a novel fragrance ingredient and as a candidate for biological activity screening. By presenting both established knowledge on related compounds and a structured approach to new discovery, we aim to catalyze further research and unlock the full potential of this intriguing molecule.

Introduction: The Case for a Forgotten Isomer

The phenylpropanal scaffold is a cornerstone of the fragrance industry, giving rise to iconic scents like Lilial® (3-(4-tert-butylphenyl)-2-methylpropanal) and Bourgeonal® (3-(4-tert-butylphenyl)propanal).[1][2] However, recent toxicological findings, particularly the classification of Lilial® as toxic for reproduction, have necessitated a search for safer alternatives.[1][2] This has spurred innovation, leading to the development of molecules like Nympheal® (3-(4-isobutyl-2-methylphenyl)propanal), which strategically incorporates a methyl group at the 2-position of the phenyl ring to enhance safety while preserving desirable olfactory notes.[3][4]

This compound shares this key structural feature—the ortho-methyl group—yet it has not been the subject of extensive investigation. This technical guide posits that this very lack of data represents a significant scientific opportunity. We will explore the potential of this compound through the lens of its more well-understood relatives, proposing concrete research pathways to define its value.

Physicochemical Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to any research application, from formulation in a consumer product to its behavior in a biological assay. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 19564-40-0 | [5][6] |

| Molecular Formula | C₁₀H₁₂O | [5] |

| Molecular Weight | 148.20 g/mol | [5] |

| IUPAC Name | 3-(o-tolyl)propanal | [5] |

| Synonyms | 3-(2-Methylphenyl)propionaldehyde, 3-o-Tolyl-propionaldehyde | [5] |

| Appearance | Colorless oil | |

| Boiling Point | 228.81°C (estimated) | [5] |

| Density | 0.998 g/cm³ | [5] |

| Flash Point | 101.6°C | [5] |

| InChI Key | CIHMXRXLWPQFTH-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing Pathways

While specific scaled-up synthesis of this compound is not detailed in the literature, several established organic chemistry reactions can be adapted from the synthesis of its structural isomers and related molecules.[3][7] A plausible and efficient laboratory-scale synthesis can be achieved via the alkylation of an enolate.

Proposed Synthesis Route: Enolate Alkylation

This common method for forming carbon-carbon bonds is a reliable way to construct the propanal side chain attached to the aromatic ring.

Caption: Proposed two-step synthesis of this compound via enolate alkylation.

Experimental Protocol: Laboratory Scale Synthesis

Caution: This procedure should only be performed by trained chemists in a properly ventilated fume hood with appropriate personal protective equipment.

-

Enolate Formation:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of Lithium Diisopropylamide (LDA) in THF.

-

Add propanal dropwise to the stirred LDA solution. Maintain the temperature at -78°C.

-

Allow the mixture to stir for 1 hour to ensure complete formation of the lithium enolate.

-

-

Alkylation:

-

In a separate flask, dissolve 2-methylbenzyl bromide in anhydrous THF.

-

Add the 2-methylbenzyl bromide solution dropwise to the enolate solution at -78°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

-

Potential Application I: Fragrance and Perfumery

The primary and most immediate research application for this compound is in the field of fragrance chemistry. The structural similarity to Nympheal®, a successful and safe alternative to Lilial®, provides a strong rationale for its investigation as a novel scent ingredient.[3][4] The ortho-methyl group is strategically placed to potentially inhibit metabolic pathways that lead to toxicity, a key feature of modern fragrance design.[4]

Hypothesized Olfactory Profile

Based on the structure-odor relationships of phenylpropanals, this compound is predicted to have a floral, green, and aldehydic scent profile. The ortho-methyl group may introduce a subtle cresol-like or spicy nuance compared to its para- and meta-isomers. It is likely to possess notes reminiscent of lily-of-the-valley (muguet), a highly sought-after fragrance character.[7][8]

Workflow for Fragrance Ingredient Evaluation

A systematic approach is required to validate a new molecule as a viable fragrance ingredient. This involves sensory analysis, stability testing, and safety assessments.

Caption: A phased workflow for the comprehensive evaluation of a new fragrance ingredient.

Potential Application II: Biological Activity Screening

The complete lack of public data on the biological effects of this compound presents a compelling opportunity for drug discovery and development professionals.[9] The aldehyde functional group is known to be reactive and can participate in various biological interactions, making it a candidate for screening against a range of therapeutic targets. A tiered screening approach is recommended to efficiently assess its potential while managing resources.

Proposed Research Program: A Tiered Screening Cascade

This workflow prioritizes broad, cost-effective assays to identify any "hits" before proceeding to more complex and targeted investigations.

Caption: A tiered workflow for screening this compound for novel biological activity.

Protocol: MTT Cytotoxicity Assay

This protocol serves as a baseline to determine the compound's toxicity to human cells, a critical first step.

-

Cell Seeding:

-

Culture human cell lines (e.g., HepG2 liver cells, HaCaT skin cells) under standard conditions.

-

Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well microplate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO only) and untreated control wells.

-

Incubate for 24 or 48 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control.

-

Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Conclusion and Future Outlook

This compound stands at an exciting intersection of known industrial application and unknown biological potential. For fragrance researchers, it offers a promising scaffold for a novel, potentially safer, floral-green scent ingredient. For pharmacologists and drug discovery scientists, it represents a completely uncharted territory, a blank slate for screening and discovery. The methodologies and workflows presented in this guide provide a clear and actionable framework for unlocking the scientific and commercial value of this molecule. It is our hope that this document will serve as the catalyst for new research initiatives that will finally bring the potential of this "forgotten isomer" to light.

References

- JHECHEM CO LTD. (n.d.). Buy this compound from JHECHEM CO LTD. Echemi.

- Filo. (2025, May 30). Propose a synthesis of 3-phenyl-2-methyl-1-propanol starting from propanal.

- National Center for Biotechnology Information. (n.d.). 3-(p-Methylphenyl)propanal. PubChem.

- Givaudan. (2020, November 24). Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. ACS Publications.

- The Good Scents Company. (n.d.). 3-(4-isobutyl-2-methylphenyl)propanal.

- Pharmaffiliates. (n.d.). 3-(4-Isobutyl-2-methylphenyl)propanal.

- Sigma-Aldrich. (n.d.). 3-(2-Methylphenyl)propionaldehyde.

- National Center for Biotechnology Information. (n.d.). 3-(3-Ethyl-2-methylphenyl)propanal. PubChem.

- Google Patents. (n.d.). Process for the production of phenyl substituted propanal.

- Human Metabolome Database. (n.d.). (±)-2-Methyl-3-(2-methylphenyl)propanal.

- Zhang, J., et al. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry.

- ACS Publications. (2020, November 24). Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient.

- Zviely, M. (2012, March). The Phenylpropanals—Floral Aromatic Aldehydes. Perfumer & Flavorist, 37.

- Mazahar, M. A. H., & Jumal, J. (2023). Synthesis, Characterization, and Perfumery Application of Acetal Derivatives of 2-Methyl-3-(4-R-Phenyl) Propanal: A Short Review. Malaysian Journal of Science, Health & Technology, 9(1).

- BenchChem. (2025). No Biological Activity Data Currently Available for 3-(3-Methylphenyl)propionaldehyde Derivatives.

- Google Patents. (n.d.). Floral perfuming compositions as substitutes for lilial.

- National Center for Biotechnology Information. (n.d.). Lilial. PubChem.

- Australian Industrial Chemicals Introduction Scheme. (2022, June 30). Phenyl propanaldehydes - Evaluation statement.

- Alchem.Pharmtech. (n.d.). CAS 19564-40-0 | this compound.

- Sigma-Aldrich. (n.d.). This compound.

- BenchChem. (2025). The Elusive Natural Presence of 3-(3-Methylphenyl)propionaldehyde: A Technical Guide.

Sources

- 1. Lilial | C14H20O | CID 228987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. asianpubs.org [asianpubs.org]

- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Stability and degradation pathways of 3-(o-tolyl)propanal

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-(o-tolyl)propanal

Abstract

3-(o-tolyl)propanal is an aromatic aldehyde whose stability is a critical parameter for its application in research and development, particularly within the pharmaceutical and fine chemical industries. An understanding of its degradation pathways is essential for developing stable formulations, defining appropriate storage conditions, and ensuring product purity and safety. This guide provides a comprehensive analysis of the intrinsic stability of 3-(o-tolyl)propanal, delineates its primary degradation pathways—oxidation, photolysis, and thermal decomposition—and offers detailed protocols for conducting forced degradation studies. By synthesizing mechanistic chemistry with practical, field-proven methodologies, this document serves as an essential resource for scientists and researchers engaged in the handling and development of this compound.

Introduction and Molecular Profile

3-(o-tolyl)propanal (CAS No. 19564-40-0), also known as 2-Methyl-benzenepropanal, is a chemical intermediate characterized by an aldehyde functional group attached to a propyl chain, which is substituted with an o-tolyl group.[1][2] The reactivity of the aldehyde moiety, combined with the presence of an aromatic ring and benzylic hydrogens, dictates its chemical behavior and susceptibility to degradation. Understanding these structural liabilities is the first step in predicting and controlling its stability.

For professionals in drug development, where active pharmaceutical ingredients (APIs) or key intermediates may possess similar structural motifs, knowledge of potential degradation products is not merely academic. It is a regulatory expectation and a cornerstone of ensuring the safety and efficacy of the final drug product.[3][4] Forced degradation studies, which intentionally stress a molecule, are fundamental to identifying likely degradants and establishing degradation pathways.[5]

Physicochemical Properties

A summary of the key physicochemical properties of 3-(o-tolyl)propanal is provided below. This data is foundational for designing stability studies and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 19564-40-0 | [1] |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [2] |

| Synonyms | 3-(2-Methylphenyl)propanal, 2-Methyl-benzenepropanal | [6] |

| Appearance | Varies; typically a liquid | - |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Principal Degradation Pathways

The chemical structure of 3-(o-tolyl)propanal suggests several potential degradation pathways under common storage and handling conditions. The aldehyde group is the most reactive site, highly susceptible to oxidation. The molecule's aromatic nature and aliphatic chain also create vulnerabilities to photolytic and thermal stress.

// Main compound main [label="3-(o-tolyl)propanal", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Degradation Products oxid [label="3-(o-tolyl)propanoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; photo [label="Photolytic Cleavage\nProducts (e.g., o-xylene,\npropanal fragments)", fillcolor="#FBBC05", fontcolor="#202124", pos="3,2!"]; thermal [label="Thermal Decomposition\nProducts (Radical Species)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-3!"];

// Edges main -- oxid [label="Oxidation\n(O₂, Peroxides)"]; main -- photo [label="Photodegradation\n(UV/Vis Light)"]; main -- thermal [label="Thermal Stress\n(Heat)"]; }

Caption: Primary degradation pathways for 3-(o-tolyl)propanal.Oxidative Degradation

The aldehyde functional group is readily oxidized to a carboxylic acid. This is the most anticipated degradation pathway for 3-(o-tolyl)propanal, especially in the presence of atmospheric oxygen (auto-oxidation) or other oxidizing agents.

Mechanism: The primary product of oxidation is 3-(o-tolyl)propanoic acid. This transformation occurs via the oxidation of the aldehyde's C-H bond. In auto-oxidation, the process is often initiated by radical species, leading to a hydroperoxide intermediate that subsequently converts to the carboxylic acid. The presence of trace metals can catalyze this process. Primary alcohols are oxidized to aldehydes and can be further oxidized to carboxylic acids if a sufficient amount of the oxidizing agent is present.[7][8]

Key Degradant:

-

3-(o-tolyl)propanoic acid: The primary and most predictable oxidative degradant.

Photodegradation

Aromatic aldehydes can absorb ultraviolet (UV) light, leading to electronically excited states that can undergo various photochemical reactions.[9][10] For 3-(o-tolyl)propanal, several photolytic pathways are plausible.

Mechanism:

-

Norrish Type I Cleavage: Absorption of light could induce homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon, yielding a 2-(o-tolyl)ethyl radical and a formyl radical. These radicals can then participate in a cascade of secondary reactions.

-

Norrish Type II Cleavage: The molecule possesses gamma-hydrogens on the propyl chain. Intramolecular hydrogen abstraction by the excited carbonyl oxygen can lead to cleavage of the alpha-beta carbon bond, potentially yielding o-methylstyrene and acetaldehyde enol.

-

Aromatic Ring Reactions: The aromatic ring itself can participate in photochemical reactions, although this is generally less common than carbonyl-centered photochemistry.[9]

The specific pathway depends on factors like the wavelength of light and the solvent system.[11]

Thermal Degradation

At elevated temperatures, aldehydes can undergo thermal decomposition.[12][13] These reactions are often complex and proceed through radical chain mechanisms.[14]